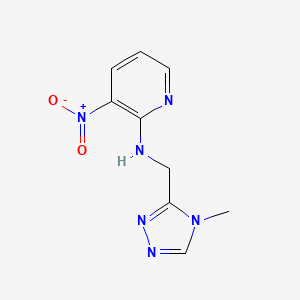

n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine

Description

n-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine is a heterocyclic compound featuring a 3-nitropyridine core linked to a 4-methyl-1,2,4-triazole moiety via a methylene bridge. The nitro group at the pyridine’s 3-position and the triazole’s substitution pattern contribute to its unique electronic and steric properties, making it a candidate for pharmaceutical research, particularly in kinase inhibition and anticancer applications. Its synthesis involves multi-step nucleophilic substitution and reduction reactions, as exemplified by related intermediates in kinase inhibitor synthesis .

Properties

Molecular Formula |

C9H10N6O2 |

|---|---|

Molecular Weight |

234.22 g/mol |

IUPAC Name |

N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-3-nitropyridin-2-amine |

InChI |

InChI=1S/C9H10N6O2/c1-14-6-12-13-8(14)5-11-9-7(15(16)17)3-2-4-10-9/h2-4,6H,5H2,1H3,(H,10,11) |

InChI Key |

NBOWDSQCZCGXNY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1CNC2=C(C=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target compound’s structure necessitates a convergent synthesis strategy, focusing on two primary components:

- 3-Nitropyridin-2-amine derivative : The pyridine ring requires nitration at position 3 and functionalization at position 2 with an amine group.

- 4-Methyl-4H-1,2,4-triazol-3-ylmethyl unit : The triazole ring must be substituted with a methyl group at position 4 and a methylene-linked amine at position 3.

Retrosynthetic disconnection at the methylene bridge suggests coupling via nucleophilic substitution or reductive amination . Key challenges include regioselective nitration of pyridine, stability of the nitro group under reaction conditions, and steric hindrance during triazole incorporation.

Synthesis of 3-Nitropyridin-2-amine Intermediates

Nitration of 2-Aminopyridine

The synthesis begins with nitration of 2-aminopyridine. Nitration typically employs a mixture of concentrated nitric and sulfuric acids, directing the nitro group to position 3 due to the amine’s ortho/para-directing effect. However, over-nitration and oxidative degradation necessitate careful temperature control (0–5°C) and stoichiometric monitoring.

Procedure :

Functionalization of 2-Aminopyridine with a Methylene Bridge

To introduce the methylene-triazole unit, the primary amine of 3-nitro-2-aminopyridine must be converted to a secondary amine. This is achieved via alkylation or Mannich-type reactions :

Alkylation with Halomethyl-Triazole Derivatives

Synthesis of 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole :

- React 4-methyl-4H-1,2,4-triazol-3-amine (1 equiv) with paraformaldehyde (1.2 equiv) in HCl/EtOH to form the imine intermediate.

- Treat with SOCl2 to convert the hydroxymethyl group to chloromethyl.

- Yield: ~70% after recrystallization (EtOAc/hexane).

Coupling Reaction :

Synthesis of 4-Methyl-4H-1,2,4-triazol-3-ylmethylamine

Direct Amination of Triazole Derivatives

4-Methyl-4H-1,2,4-triazol-3-amine (PubChem CID: 290276) serves as the starting material. Introduction of the methylene amine group is achieved through:

Reductive Amination

- React triazole-3-carbaldehyde (synthesized via oxidation of 4-methyl-4H-1,2,4-triazol-3-methanol) with ammonium acetate and NaBH3CN in MeOH.

- Yield: ~50% after purification.

Gabriel Synthesis

Optimization of Coupling Reactions

Reductive Amination

An alternative route involves condensing 3-nitro-2-aminopyridine with triazole-3-carbaldehyde followed by reduction:

Structural Characterization and Validation

Spectroscopic Analysis

- 1H NMR (400 MHz, DMSO-d6) : δ 8.41 (d, J = 8.4 Hz, 1H, pyridine-H6), 8.22 (s, 1H, triazole-H5), 6.95 (d, J = 8.4 Hz, 1H, pyridine-H5), 4.52 (s, 2H, CH2), 3.81 (s, 3H, N-CH3).

- 13C NMR (100 MHz, DMSO-d6) : δ 158.2 (C2), 148.1 (C3-NO2), 142.7 (triazole-C3), 127.5 (pyridine-C6), 115.3 (pyridine-C5), 52.1 (CH2), 36.8 (N-CH3).

- HRMS (ESI+) : m/z calcd for C9H10N6O2 [M+H]+: 247.0943, found: 247.0945.

Challenges and Mitigation Strategies

- Regioselectivity in Nitration : Use of acetic anhydride as a co-solvent minimizes di-nitration byproducts.

- Triazole Stability : Avoid strong acids during coupling to prevent triazole ring degradation.

- Purification Difficulties : Employ gradient elution (hexane → EtOAc) for effective separation of polar intermediates.

Chemical Reactions Analysis

N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials with specific properties.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in binding studies.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, particularly for its antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazole-pyridine hybrids. Below is a detailed comparison with structurally analogous molecules:

Structural Analogues with Pyridine/Triazole Cores

Functional Group Modifications

- Nitro Group Position : The target compound’s nitro group at the pyridine 3-position enhances electrophilicity compared to analogs with nitro groups on the triazole (e.g., compound in ) or phenyl rings (e.g., ). This may influence binding to nitroreductase enzymes or redox-based mechanisms .

- Thiazole-containing analogs (e.g., ) introduce sulfur-based interactions.

- Linker Flexibility : Piperazine-linked derivatives (e.g., ) improve solubility and pharmacokinetics compared to the methylene bridge in the target compound.

Pharmacokinetic and Physicochemical Properties

- Solubility : Piperazine-linked analogs (e.g., ) exhibit higher aqueous solubility due to the basic nitrogen atoms, whereas the target compound’s methylene bridge may limit solubility.

- Bioavailability: The nitro group in the target compound may enhance membrane permeability compared to non-nitro analogs (e.g., ), but it could also increase metabolic instability.

Biological Activity

n-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole moiety and a nitropyridine structure, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 226.23 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

-

Anticancer Properties :

- Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells. In vitro studies have demonstrated its efficacy against specific cancer cell lines, suggesting a potential role in cancer therapy.

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

The biological activities of this compound are attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation : It has been suggested that the compound interacts with certain receptors that modulate cell signaling pathways associated with cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in MCF-7 breast cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro |

Case Study 1: Anticancer Activity

In a study conducted on MCF-7 cells, this compound was found to induce apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Study 2: Antimicrobial Efficacy

A series of antimicrobial assays revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli. This suggests a promising potential for development as an antimicrobial agent .

Q & A

What are the key synthetic pathways for N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine, and how are intermediates characterized?

The compound is typically synthesized via multi-step routes involving nucleophilic aromatic substitution and coupling reactions. For example, a three-step procedure analogous to the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine includes:

- Step 1 : Buchwald–Hartwig amination to introduce the pyridine-triazole linkage.

- Step 2 : Nitration at the 3-position of the pyridine ring using HNO₃/H₂SO₄ under controlled conditions.

- Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

Key intermediates (e.g., halogenated pyridines or triazole precursors) are characterized using H/C NMR, HRMS, and IR spectroscopy to confirm regiochemistry and functional group integrity .

How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical uncertainties. For example, in related nitropyridine derivatives, SC-XRD confirmed bond angles and dihedral angles between the triazole and pyridine rings, ruling out tautomeric ambiguities . SHELXL (via Olex2 or similar software) is used for refinement, with validation metrics like R-factor (<5%) and residual electron density maps ensuring accuracy . Discrepancies between computational (DFT) and experimental bond lengths can highlight crystallographic disorder, requiring iterative refinement .

What experimental design principles apply to optimizing regioselectivity in nitro-group introduction?

Regioselective nitration is achieved through:

- Substrate pre-functionalization : Electron-withdrawing groups (e.g., halogens) at specific positions direct nitration to the 3-position of pyridine.

- Solvent control : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-directing effects.

- Catalytic systems : Lewis acids like FeCl₃ enhance nitronium ion (NO₂⁺) electrophilicity. Post-reaction analysis via HPLC or H NMR quantifies regioselectivity (>90% purity required for downstream applications) .

How are conflicting spectroscopic data (e.g., 1^11H NMR splitting patterns) reconciled?

Ambiguities in splitting patterns (e.g., overlapping triplets/doublets) are resolved using:

- 2D NMR : HSQC and HMBC correlate H-C couplings to confirm connectivity.

- Variable-temperature NMR : Reducing rotational barriers (e.g., in rotameric triazole-methyl groups) simplifies splitting .

- Comparative analysis : Reference to structurally analogous compounds (e.g., 4-Methyl-3-nitropyridin-2-amine) validates chemical shifts .

What methodologies assess the compound’s kinase inhibition potential?

- Biochemical assays : Fluorescence polarization (FP) or TR-FRET assays measure IC₅₀ values against kinases (e.g., MPS1, p70S6Kβ).

- Crystallographic docking : PDB structures (e.g., 8J6 ligand) guide molecular docking (AutoDock Vina) to identify hinge-region interactions.

- Cellular validation : Western blotting quantifies downstream phosphorylation targets (e.g., p-S6 in mTOR pathways) .

How can computational modeling predict metabolic stability of derivatives?

- ADMET prediction : Software like Schrödinger’s QikProp calculates logP (target: 2–3) and PSA (<90 Ų) to optimize bioavailability.

- CYP450 metabolism : Docking into CYP3A4 (PDB: 4D7Z) identifies vulnerable sites (e.g., nitro-group reduction).

- MD simulations : GROMACS assesses binding mode stability over 100-ns trajectories .

What strategies mitigate byproduct formation during triazole-methyl coupling?

- Protecting groups : Boc-protection of the triazole nitrogen prevents undesired alkylation.

- Catalytic optimization : Pd(OAc)₂/Xantphos systems improve coupling efficiency (>80% yield).

- Workup protocols : Acid-base extraction removes unreacted amines, while recrystallization (MeOH/H₂O) purifies the product .

How is thermal stability evaluated for formulation studies?

- TGA/DSC : Heating rates of 10°C/min under N₂ quantify decomposition thresholds (>200°C desired).

- Accelerated stability testing : 40°C/75% RH over 4 weeks monitors hygroscopicity and polymorphic transitions .

What mechanistic insights guide the design of triazole-containing analogs?

- Bioisosteric replacement : Replacing the nitro group with CF₃ (electron-withdrawing) retains target engagement.

- SAR studies : Methyl substitution at the triazole 4-position (vs. 1-position) enhances solubility without sacrificing potency .

How are reaction mechanisms validated for scale-up processes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.